molecular formula C8H12N4O3S B14427993 (E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium

(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium

Cat. No.: B14427993
M. Wt: 244.27 g/mol
InChI Key: MLOLNWAOOIOZPV-VAWYXSNFSA-N
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Description

(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium is a complex organic compound characterized by its unique structural features. This compound contains an ethyl group, an oxido group, and a sulfamoylphenyl hydrazinylidene moiety. Its distinct chemical structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium typically involves multiple steps, starting with the preparation of the sulfamoylphenyl hydrazine precursor. This precursor is then reacted with ethyl oxido compounds under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxides, while reduction could produce simpler hydrazine derivatives.

Scientific Research Applications

(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
  • (E)-propyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
  • (E)-butyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium

Uniqueness

(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium stands out due to its specific ethyl group, which imparts unique chemical and physical properties

Properties

Molecular Formula

C8H12N4O3S

Molecular Weight

244.27 g/mol

IUPAC Name

(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium

InChI

InChI=1S/C8H12N4O3S/c1-2-12(13)11-10-7-3-5-8(6-4-7)16(9,14)15/h3-6,10H,2H2,1H3,(H2,9,14,15)/b12-11+

InChI Key

MLOLNWAOOIOZPV-VAWYXSNFSA-N

Isomeric SMILES

CC/[N+](=N\NC1=CC=C(C=C1)S(=O)(=O)N)/[O-]

Canonical SMILES

CC[N+](=NNC1=CC=C(C=C1)S(=O)(=O)N)[O-]

Origin of Product

United States

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